
1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
“1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid” is a compound that contains an adamantane core. Adamantane is an organic compound described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Synthesis Analysis
The synthesis of adamantane derivatives has been a subject of research. For instance, vinyladamantane can be produced from adamantane carboxylic acid or adamantyl acetic acid by stepwise synthesis methods .
Molecular Structure Analysis
The molecular structure of adamantane derivatives has been studied extensively. Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free .
Chemical Reactions Analysis
Adamantane derivatives have been found to have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mécanisme D'action
Target of Action
Adamantane derivatives are known to interact with various biological targets, including ion channels, receptors, and enzymes .
Mode of Action
It’s known that adamantane derivatives can undergo radical-based functionalization reactions . The PINO radical, for instance, can abstract a hydrogen at either the secondary or tertiary position of adamantane to give adamantyl radicals. These radicals are intercepted with CO forming the acyl radical, and upon subsequent reaction with O2, eventually generates carboxylic acids .
Biochemical Pathways
Adamantane derivatives are known to influence various biochemical pathways due to their interactions with different biological targets .
Pharmacokinetics
The molecular weight of the compound is 1802435 , which is within the optimal range for drug-like properties, suggesting potential for good bioavailability.
Result of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Orientations Futures
Research into adamantane derivatives is ongoing, with a focus on the synthesis of unsaturated adamantane derivatives and the development of novel methods for their preparation . This research is especially relevant in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .
Analyse Biochimique
Biochemical Properties
1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclohexaamylose and cycloheptaamylose, forming complexation reactions . Additionally, it acts as an inhibitor of phenyl ester hydrolysis, demonstrating its potential as a modulator of enzymatic activity . The interactions between this compound and these enzymes highlight its importance in regulating biochemical pathways and processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound has been found to bind to specific enzymes, inhibiting or activating their functions depending on the context . For instance, its inhibition of phenyl ester hydrolysis by cycloheptaamylose indicates a direct interaction with the enzyme’s active site . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Over time, this compound has shown stability under various experimental conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to gradual degradation, affecting its efficacy in biochemical assays . Long-term studies have also indicated that this compound can induce sustained changes in cellular function, highlighting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to modulate metabolic pathways without causing significant adverse effects . High doses of this compound can lead to toxic effects, including disruptions in cellular homeostasis and potential organ damage . These findings underscore the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in the synthesis and degradation of key metabolites . By modulating these enzymatic activities, this compound can alter the levels of specific metabolites, thereby affecting the overall metabolic flux within cells . These interactions highlight the compound’s potential as a tool for studying metabolic regulation and developing metabolic therapies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins within the cytoplasm and organelles help localize and accumulate this compound in specific cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound has been observed to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Targeting signals within its structure direct this compound to specific organelles, where it can exert its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c18-14(19)13-2-1-3-17(13)15(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,1-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEOMJWWVKNKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C23CC4CC(C2)CC(C4)C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389506 | |
| Record name | 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
35084-48-1 | |
| Record name | 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
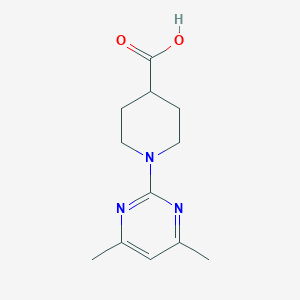
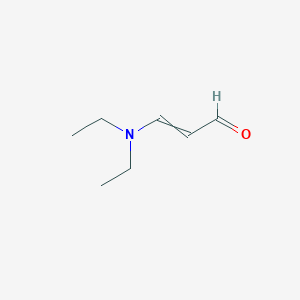
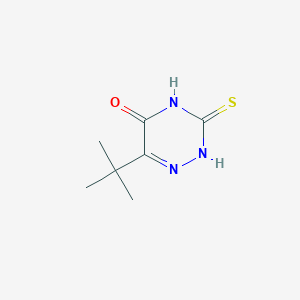
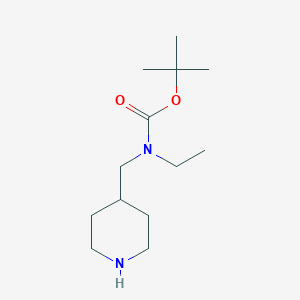
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)
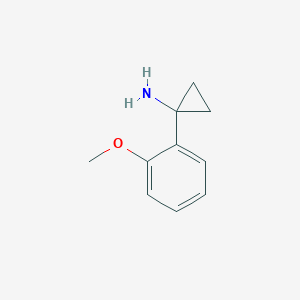

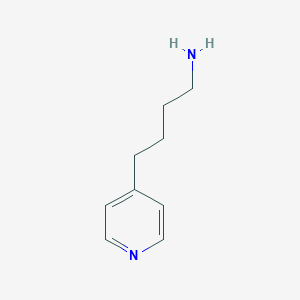
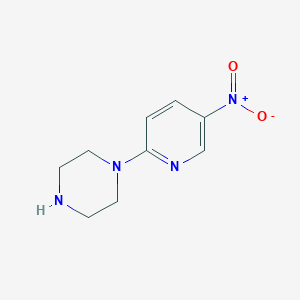
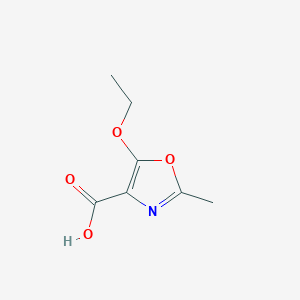
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)